molecular formula C22H18FN3OS2 B12023923 (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-13-0

(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12023923
CAS No.: 623936-13-0
M. Wt: 423.5 g/mol
InChI Key: WAAQORLUKJWQFS-UNOMPAQXSA-N
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Description

(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and various substituents such as ethyl, fluoro, and methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The presence of the thiazolidinone ring and the pyrazole moiety plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-Ethyl-5-{[3-(3-chloro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-Ethyl-5-{[3-(3-bromo-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-Ethyl-5-{[3-(3-iodo-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in the presence of the fluoro group, which imparts specific electronic and steric properties to the compound. This fluoro group can enhance the compound’s stability, bioavailability, and binding affinity towards molecular targets, making it a valuable compound for various applications.

Biological Activity

(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a novel compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20FN3OS2, with a molecular weight of 437.6 g/mol. The thiazolidinone framework is characterized by a five-membered ring containing nitrogen and sulfur atoms, which contributes to its biological activity.

PropertyValue
Molecular FormulaC23H20FN3OS2
Molecular Weight437.6 g/mol
CAS Number623936-16-3

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the thiazolidinone structure can enhance anticancer activity through mechanisms such as enzyme inhibition and disruption of cell cycle progression .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic potential in inflammatory conditions .

Antidiabetic Properties

Thiazolidinone derivatives are known for their hypoglycemic effects. They act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in glucose metabolism and insulin sensitivity . This mechanism makes them promising candidates for developing new antidiabetic agents.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The thiazolidinone scaffold is recognized for its broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazolidinone ring. Modifications at positions 2, 3, and 5 have been shown to enhance potency and selectivity against specific biological targets .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Mechanism : In a murine model of arthritis, administration of the compound led to reduced swelling and inflammation markers compared to control groups, showcasing its anti-inflammatory capabilities.

Properties

CAS No.

623936-13-0

Molecular Formula

C22H18FN3OS2

Molecular Weight

423.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18FN3OS2/c1-3-25-21(27)19(29-22(25)28)12-16-13-26(17-7-5-4-6-8-17)24-20(16)15-10-9-14(2)18(23)11-15/h4-13H,3H2,1-2H3/b19-12-

InChI Key

WAAQORLUKJWQFS-UNOMPAQXSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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